![molecular formula C18H15N3O3S B2646556 N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049410-48-1](/img/structure/B2646556.png)
N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide
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Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” are not specified in the available resources. Such properties would typically include melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Antiprotozoal Applications
Research on related imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents. Compounds in this category have demonstrated strong DNA affinities and excellent activity in the trypanosomal mouse model, suggesting their utility in treating diseases caused by protozoan parasites (Ismail et al., 2004).
Antimicrobial and Anti-Tuberculosis Applications
A study on novel 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles reported potent inhibitory activity towards M. tuberculosis, comparable to standard drugs like Pyrazinamide and Streptomycin. This work emphasizes the role of such compounds in developing new anti-tuberculosis therapies targeting sterol 14α-demethylase (CYP51) (Anusha et al., 2015). Additional research into pyrazole and imidazole derivatives synthesized via the Mannich base method has shown antimicrobial activity, underscoring the broad-spectrum potential of these compounds (Idhayadhulla et al., 2012).
Anticancer Applications
Investigations into N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor (EGFR) inhibitors have demonstrated potent anticancer activities against various cancer cell lines, including lung adenocarcinoma, cervical cancer, and colorectal cancer. This suggests their potential as novel anticancer agents targeting EGFR, with certain compounds exhibiting minimal toxicity against normal cells (Lan et al., 2017).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-23-13-6-4-12(5-7-13)15-10-21-16(11-25-18(21)20-15)17(22)19-9-14-3-2-8-24-14/h2-8,10-11H,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCIJHKFUSDUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide |
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